molecular formula C17H17N5O4 B2664625 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396803-50-1

2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No. B2664625
CAS RN: 1396803-50-1
M. Wt: 355.354
InChI Key: GQHJZCDFUCFXQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This molecule is also known as DMOTB, and it belongs to the class of benzamide derivatives.

Scientific Research Applications

Synthesis and Chemical Characterization

The synthesis of compounds similar to 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves complex chemical reactions aiming to explore their antimicrobial properties and potential for docking studies. For instance, compounds derived from similar chemical backbones are synthesized through condensation reactions and characterized by various spectroscopic methods, including IR, 1HNMR, and Mass spectrometry. These compounds are evaluated for their antimicrobial efficacy, showcasing the potential of such molecules in drug discovery and development (Talupur, Satheesh, & Chandrasekhar, 2021).

Biological Applications

Several studies have focused on the design, synthesis, and evaluation of compounds with a structure similar to 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide for their anticancer potential. Derivatives have been tested against various cancer cell lines, showing moderate to excellent anticancer activity. This indicates the significant role these compounds could play in developing new therapeutic agents against cancer (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).

Pharmacological Properties

The exploration of pharmacological properties of such compounds extends to their evaluation as anti-inflammatory and analgesic agents. Novel derivatives have been synthesized and shown to inhibit cyclooxygenase enzymes, suggesting their potential as anti-inflammatory and analgesic drugs. This highlights the versatility of these compounds in addressing various physiological conditions and diseases, further emphasizing their importance in pharmaceutical research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Electro-optical and Material Science Applications

In the realm of material science, research into compounds structurally related to 2,3-dimethoxy-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide encompasses the synthesis and characterization of polyamides and polyimides with potential electro-optical properties. These studies are crucial for developing new materials with applications in electronics and photonics, showcasing the broad applicability of these chemical structures beyond biomedicine (Hsiao, Peng, Kung, Leu, & Lee, 2015).

properties

IUPAC Name

2,3-dimethoxy-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O4/c1-21-17(24)22(20-19-21)12-9-7-11(8-10-12)18-16(23)13-5-4-6-14(25-2)15(13)26-3/h4-10H,1-3H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQHJZCDFUCFXQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.